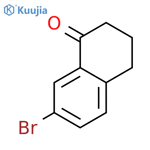

- Rapid Access to Free Phenols by Photocatalytic Acceptorless Dehydrogenation of Cyclohexanones at Room Temperature, Chinese Journal of Chemistry, 2023, 41(21), 2773-2778

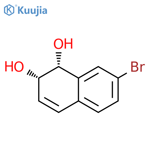

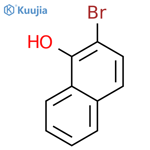

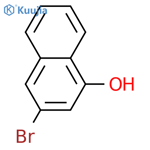

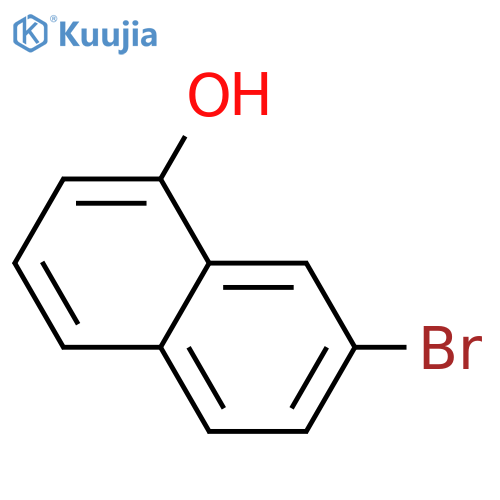

Cas no 91270-69-8 (7-Bromonaphthalen-1-ol)

7-Bromonaphthalen-1-ol structure

Nom du produit:7-Bromonaphthalen-1-ol

Numéro CAS:91270-69-8

Le MF:C10H7BrO

Mégawatts:223.065982103348

MDL:MFCD17012439

CID:1962431

PubChem ID:13215711

7-Bromonaphthalen-1-ol Propriétés chimiques et physiques

Nom et identifiant

-

- 1-Naphthalenol, 7-bromo-

- 7-Bromo-1-hydroxynaphthalene

- 7-Bromonaphthalen-1-ol

- 7-bromo-1-Naphthalenol

- 2-Bromo-8-naphthol

- STJXOXMPODAEAK-UHFFFAOYSA-N

- BCP25448

- AK398915

- F10246

- 7-Bromo-1-naphthalenol (ACI)

- 7-Bromo-1-naphthol

- 8-Hydroxy-2-bromonaphthalene

- Z1269193289

- 91270-69-8

- DS-14515

- SCHEMBL3982743

- EN300-114088

- F16512

- MFCD17012439

- CS-0030221

- DB-083889

- AKOS022506522

- DTXSID10528861

- SY260438

- SB66974

-

- MDL: MFCD17012439

- Piscine à noyau: 1S/C10H7BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H

- La clé Inchi: STJXOXMPODAEAK-UHFFFAOYSA-N

- Sourire: BrC1C=C2C(C=CC=C2O)=CC=1

Propriétés calculées

- Qualité précise: 221.96803g/mol

- Masse isotopique unique: 221.96803g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 1

- Comptage des atomes lourds: 12

- Nombre de liaisons rotatives: 0

- Complexité: 160

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 3

- Surface topologique des pôles: 20.2

Propriétés expérimentales

- Dense: 1.615

- Point d'ébullition: 353.821 °C at 760 mmHg

- Point d'éclair: 167.785 °C

- Le PSA: 20.23000

- Le LogP: 3.30790

7-Bromonaphthalen-1-ol PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFM31-1G |

7-bromonaphthalen-1-ol |

91270-69-8 | 95% | 1g |

¥ 1,095.00 | 2023-04-13 | |

| ChemScence | CS-0030221-250mg |

7-Bromonaphthalen-1-ol |

91270-69-8 | 98.03% | 250mg |

$126.0 | 2022-04-26 | |

| ChemScence | CS-0030221-1g |

7-Bromonaphthalen-1-ol |

91270-69-8 | 98.03% | 1g |

$317.0 | 2022-04-26 | |

| eNovation Chemicals LLC | D333584-100g |

7-Bromonaphthalen-1-ol |

91270-69-8 | 95% | 100g |

$3950 | 2024-08-03 | |

| Enamine | EN300-114088-10.0g |

7-bromonaphthalen-1-ol |

91270-69-8 | 95.0% | 10.0g |

$459.0 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1101275-1g |

7-Bromonaphthalen-1-ol |

91270-69-8 | 98% | 1g |

¥584.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1101275-250mg |

7-Bromonaphthalen-1-ol |

91270-69-8 | 98% | 250mg |

¥234.00 | 2024-04-25 | |

| TRC | B292365-10mg |

7-Bromonaphthalen-1-ol |

91270-69-8 | 10mg |

$ 50.00 | 2022-06-07 | ||

| ChemScence | CS-0030221-100mg |

7-Bromonaphthalen-1-ol |

91270-69-8 | 98.03% | 100mg |

$86.0 | 2022-04-26 | |

| Alichem | A219003180-500mg |

2-Bromo-8-naphthol |

91270-69-8 | 98% | 500mg |

$989.80 | 2023-08-31 |

7-Bromonaphthalen-1-ol Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: 2,4,6-Trimethylpyridine , Triisopropylsilyl triflate Catalysts: (OC-6-42)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]chloro(N,N-dimethyl-4-pyr… , Iridium(1+), [4,4′-bis(trifluoromethyl)-2,2′-bipyridine-κN1,κN1′]bis[3-fluoro-5-… Solvents: Dichloromethane , 1,2-Dichloroethane ; 10 h, rt

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 20 min, rt

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 20 min, rt

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Perchloric acid Solvents: Acetonitrile ; rt

Référence

- Acid-Catalyzed Dehydration of Naphthalene-cis-1,2-dihydrodiols: Origin of Impaired Resonance Effect of 3-Substituents, Journal of Organic Chemistry, 2011, 76(22), 9338-9343

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: m-Chloroperbenzoic acid Catalysts: Manganese(1+), [5,10,15,20-tetrakis(pentafluorophenyl)-21H,23H-porphinato(2-)-κN… Solvents: Acetonitrile , Dichloromethane ; 1 h, rt; 27 °C

Référence

- Substituent-induced regioselective hydroxylation of the aromatic C-H bond on naphthalene with metachloroperbenzoic acid catalyzed by F20TPPMnCl, Journal of Physical Organic Chemistry, 2013, 26(1), 23-29

Synthetic Routes 4

Conditions de réaction

Référence

- Arynic species: effect of substituents on the reactivity of monosubstituted dehydrobenzenes, Tetrahedron, 1986, 42(1), 155-66

Synthetic Routes 5

Conditions de réaction

1.1 Solvents: 1,4-Dioxane

Référence

- Arynic species. II. Tosyl and triazene as leaving group in the generation of arynes from polymer-bound reagents, Tetrahedron, 1986, 42(20), 5641-8

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,2-Dichloroethane ; rt → 70 °C; 18 h, 70 °C

Référence

- Total Synthesis of Elmenols A and B and Related Rearranged Angucyclinones, ChemistrySelect, 2021, 6(42), 11775-11778

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Ethanol ; 20 h, 50 °C

Référence

- Substituted 9-Diethylaminobenzo[a]phenoxazin-5-ones (Nile Red Analogues): Synthesis and Photophysical Properties, Journal of Organic Chemistry, 2021, 86(2), 1471-1488

Synthetic Routes 8

Conditions de réaction

Référence

- New chiral synthons from the microbial oxidation of bromonaphthalenes, Tetrahedron: Asymmetry, 1996, 7(1), 61-8

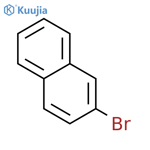

7-Bromonaphthalen-1-ol Raw materials

- 2-Bromonaphthalene

- 7-Bromo-1-tetralone

- 1,2-Naphthalenediol, 7-bromo-1,2-dihydro-, (1R,2S)-

- 2,7-Dibromo-3,4-dihydronaphthalen-1(2H)-one

- Furancarboxylic acid

- BENZOIC ACID, 5-BROMO-2-(1-TRIAZENYL)-

- 4-bromo-11-oxatricyclo6.2.1.0,2,7undeca-2,4,6,9-tetraene

7-Bromonaphthalen-1-ol Preparation Products

91270-69-8 (7-Bromonaphthalen-1-ol) Produits connexes

- 587-64-4(2-(3,5-Dichlorophenoxy)acetic acid)

- 1261859-58-8(3'-Bromo-2,4'-dichloropropiophenone)

- 26456-05-3(10-Methylacridinium Perchlorate)

- 71721-67-0(Ethyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate)

- 99985-53-2(4-(Dimethylaminomethyl)phenylacetic acid hydrochloride)

- 1171829-35-8(N-(5-{4-(propane-2-sulfonyl)phenylmethyl}-1,3,4-oxadiazol-2-yl)-1-benzofuran-2-carboxamide)

- 2353796-69-5(5-{(benzyloxy)carbonylamino}-5-phenylpentanoic acid)

- 31883-16-6(5-hydroxy-2-(hydroxymethyl)-4(1H)-Pyridinone)

- 1601081-97-3(1-bromo-4-{2-iodo-1-(3-methylbutan-2-yl)oxyethyl}benzene)

- 209256-78-0((2E)-3-(3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enoic acid)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:91270-69-8)7-Bromonaphthalen-1-ol

Pureté:99%/99%

Quantité:1g/5g

Prix ($):151.0/675.0